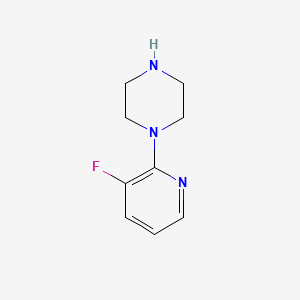

1-(3-Fluoropyridin-2-yl)piperazine

Übersicht

Beschreibung

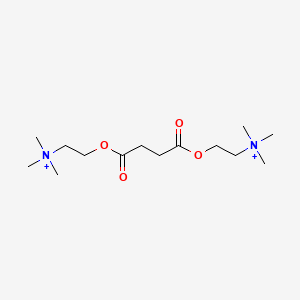

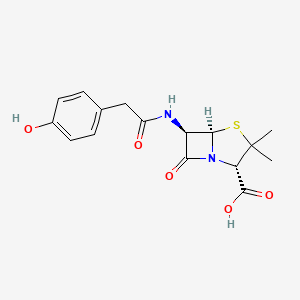

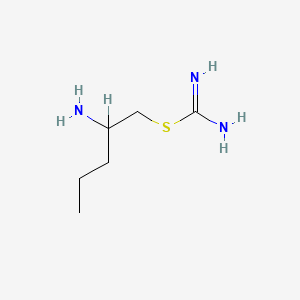

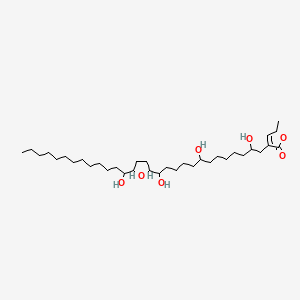

1-(3-Fluoropyridin-2-yl)piperazine is a chemical compound that has gained immense importance in the scientific community. It has a molecular formula of C9H12FN3 and a molecular weight of 181.21 g/mol .

Synthesis Analysis

The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine involves a three-step process starting from commercially available piperazine . The final products are obtained in overall yields between 9% and 29% . Another synthesis method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 1-(3-Fluoropyridin-2-yl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The average mass is 181.210 Da and the monoisotopic mass is 181.101532 Da .Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)piperazine is known to act as a potent and selective α2-adrenergic receptor antagonist . Some derivatives of this substance are used in drugs, including Azaperone (an antipsychotic), Atevirdine (an antiretroviral), Delavirdine (an antiretroviral), and Mirtazapine (an antidepressant) .Physical And Chemical Properties Analysis

1-(3-Fluoropyridin-2-yl)piperazine has a density of 1.167g/cm3 and a boiling point of 295.9ºC at 760 mmHg . It also has a molecular weight of 181.21 g/mol.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Fluoropyridin-2-yl)piperazine is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . In a study, 20 novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed and synthesized using a bioisosterism approach, and their activities for D2/D3/5-HT1A receptors were further tested . The results showed that several compounds exhibited a multitarget combination of D2/5-HT1A agonism .

Synthetic Chemistry

Fluoropyridines, including 1-(3-Fluoropyridin-2-yl)piperazine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . In one method, the three-component reaction of trifluoropyridylpyridopyrazole, 3-methyl-2-(piperazin-2-yl)butan-2-ol, and 1-trimethylsilylimidazole proceeded with the formation of a mixture of isomers . The reaction of one isomer with TBAF in THF gives the target compound having a specific configuration .

Agricultural Chemistry

Fluoropyridines, including 1-(3-Fluoropyridin-2-yl)piperazine, have been used in the search for new agricultural products having improved physical, biological, and environmental properties . One of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Radiobiology

Fluoropyridines, including 1-(3-Fluoropyridin-2-yl)piperazine, have been used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . These 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications .

Fluorine-Containing Pharmaceuticals

Over 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new pharmaceutical products having improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings .

Fluorine-Containing Agrochemicals

Fluorine-containing substituents are also commonly incorporated into carbocyclic aromatic rings in the field of agricultural chemistry . A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . This is due to the improved physical, biological, and environmental properties that these compounds exhibit .

Safety And Hazards

Zukünftige Richtungen

Fluorinated cinnamylpiperazines, which include 1-(3-Fluoropyridin-2-yl)piperazine, have been synthesized and evaluated as potential monoamine oxidase B (MAO-B) ligands . Although they do not possess sufficient MAO-B binding affinity to be eligible as positron emission tomography (PET) agents, the insights gained from these studies will certainly pave the way for further development of MAO-B ligands .

Eigenschaften

IUPAC Name |

1-(3-fluoropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYRNHPSWLCJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234552 | |

| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoropyridin-2-yl)piperazine | |

CAS RN |

85386-84-1 | |

| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085386841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoropyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B1214904.png)

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1214913.png)